molecular formula C23H27F3N4O2 B4007625 5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

Cat. No. B4007625
M. Wt: 448.5 g/mol
InChI Key: MGNOJWOYOBZEBD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing imidazole and piperidine units have been synthesized and evaluated for their antimicrobial activity. For instance, a new series of imidazole-containing 1, 5-benzodiazepines were synthesized using piperidine in an environmentally friendly reaction medium, showing significant antimicrobial properties (Konda, Shaikh, Chavan, & Dawane, 2011).

Drug Discovery and Pharmacological Studies

Related structures have been studied for their potential as drug candidates. Synthesis and pharmacological evaluation of tropane-3-spiro-4'(5')-imidazolines, for example, demonstrated potential as 5-HT3 receptor antagonists, indicating their usefulness in therapeutic applications (Whelan et al., 1995).

Organic Synthesis and Chemical Properties

Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives using piperidine showcases the versatility of such compounds in organic synthesis, producing good to excellent yields in a relatively short time (Goli-Garmroodi et al., 2015).

Advanced Material and Sensor Development

Compounds featuring imidazole and piperidine frameworks have been explored for the development of new materials and sensors. A novel fluorescence sensor for hydrazine based on pyrazole formation reaction involving an ynone and imidazo[1, 2-a] pyridine demonstrated selective detection capabilities in aqueous environments (Li et al., 2018).

Conformational and Structural Analysis

Studies on the synthesis and structural analysis of compounds with imidazole and piperidine units contribute to our understanding of molecular design and drug development. Research on 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, for example, involved dual D2 and 5-HT1A receptor binding affinities, providing insights into their conformational preferences and potential therapeutic applications (Ullah, 2014).

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific structures and functional groups. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be harmful or toxic .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

5-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O2/c24-23(25,26)20-3-1-2-18(12-20)14-30-15-19(4-5-21(30)31)22(32)29-9-6-17(7-10-29)13-28-11-8-27-16-28/h1-3,8,11-12,16-17,19H,4-7,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOJWOYOBZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)CN3C=CN=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
Reactant of Route 2
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
Reactant of Route 3
Reactant of Route 3
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
Reactant of Route 4
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
Reactant of Route 5
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
Reactant of Route 6
5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

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